
5-Bromo-2-(pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
5-Bromo-2-(pyrrolidin-1-yl)aniline, commonly referred to as 5-Bromo-2-pyrrolidin-1-yl aniline, is an organic compound which has been studied as a potential therapeutic agent for a variety of conditions. This compound, also known as 5-bromo-2-pyrrolidin-1-yl aniline hydrobromide, is a brominated aniline derivative with a pyrrolidine ring. It can be synthesized from the reaction of 2-bromopyrrolidine with aniline. This compound has been studied for its potential to provide therapeutic benefits in a variety of conditions, including Alzheimer’s disease, obesity, and inflammation.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Derivatives : 5-Bromo-2-(pyrrolidin-1-yl)aniline is used in the synthesis of novel chemical compounds. For example, a study involved synthesizing a series of derivatives through electrophilic substitution reactions, which were then characterized using IR, 1H NMR MASS spectroscopy (Mogulaiah, Sundar, & Tasleem, 2018).
Chemical Reactions and Properties
- Role in Fused Tricyclic Heterocycle Synthesis : This compound plays a role in the synthesis of novel fused tricyclic heterocycles, which are important in various chemical applications (Bazazan et al., 2013).
- Bromination of Aniline Derivatives : It is used in the selective bromination of aniline derivatives, a process crucial in various chemical synthesis applications (Onaka & Izumi, 1984).
Biological and Medicinal Applications
- Antimicrobial Activity : Certain derivatives of this compound demonstrate significant antimicrobial activity, making them potential candidates for antibacterial drug development (Bogdanowicz et al., 2013).
Advanced Material and Catalysis Research
- Catalysis in Organic Reactions : The compound is involved in catalytic reactions, such as C-H bond amination, which are crucial in organic synthesis (Zhao et al., 2017).
Environmental and Analytical Chemistry
- Spectrophotometric Determination of Metals : Derivatives of this compound are used as spectrophotometric reagents for determining metals like iron and copper, which is important in environmental analysis (Horiguchi et al., 1983).
Synthesis of Pyridine Derivatives
- Synthesis of Pyridine-Based Derivatives : This compound is crucial in the synthesis of pyridine derivatives, which have diverse applications including biological activities (Ahmad et al., 2017).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 5-bromo-2-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
The stability of organoboron reagents, which are often used in reactions with compounds like this compound, is generally environmentally benign .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-(pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound has been shown to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the phosphorylation status of signaling molecules, thereby altering signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes . These effects on cellular metabolism can result in altered metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound’s interaction with carbonic anhydrase isoenzymes results in the inhibition of their catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of the compound can influence its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production
Propriétés
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMCTRPJFFHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)
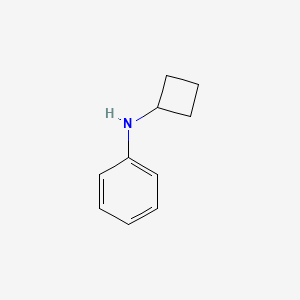
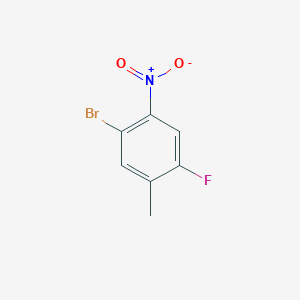

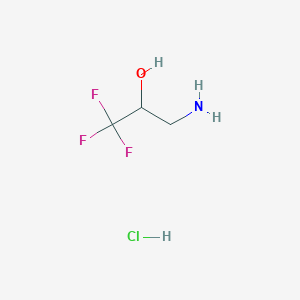


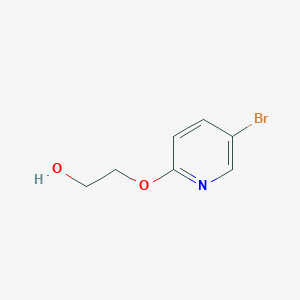
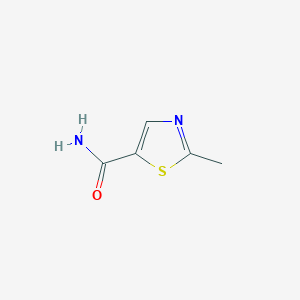


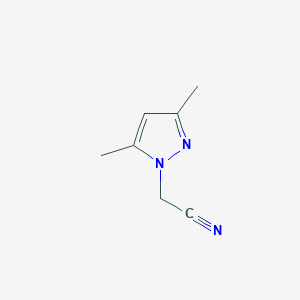
![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)